molecular formula C7H9N3O2 B3211635 6-(Dimethylamino)pyridazine-3-carboxylic acid CAS No. 1092297-91-0

6-(Dimethylamino)pyridazine-3-carboxylic acid

Cat. No. B3211635
CAS RN: 1092297-91-0
M. Wt: 167.17 g/mol
InChI Key: GERMDLFSDXDXAV-UHFFFAOYSA-N
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Description

6-(Dimethylamino)pyridazine-3-carboxylic acid is a chemical compound with the molecular formula C7H9N3O2 and a molecular weight of 167.17 . The IUPAC name for this compound is 6-(dimethylamino)-3-pyridazinecarboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9N3O2/c1-10(2)6-4-3-5(7(11)12)8-9-6/h3-4H,1-2H3,(H,11,12) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 167.17 . More detailed properties such as melting point, boiling point, and density were not found in the sources I accessed.

Scientific Research Applications

Pyridazine Derivatives in Medicinal Chemistry

Pyridazine and its derivatives, including those related to 6-(Dimethylamino)pyridazine-3-carboxylic acid, have been extensively studied for their biological activities. These compounds are known for their involvement in the synthesis of various biologically active molecules, particularly in relation to cardiovascular diseases. Pyridazines are identified for their pie electron-deficient nature, which makes them interesting candidates for drug development due to their potential interactions with biological targets (Jakhmola et al., 2016).

Role in Organic Synthesis and Drug Applications

Heterocyclic N-oxide derivatives, which include pyridazine-based molecules, play a significant role in organic synthesis, catalysis, and drug applications. These compounds are highlighted for their versatility as synthetic intermediates and their importance in medicinal chemistry, showcasing potent biological activities such as anticancer, antibacterial, and anti-inflammatory effects (Li et al., 2019).

Synthesis and Biological Activity

The synthesis and exploration of the biological activities of pyridopyridazine derivatives, which are structurally related to this compound, have been subjects of research. These compounds exhibit a range of pharmacological properties, including antitumor, antibacterial, and analgesic activities. The diverse biological activities of pyridopyridazine derivatives underline the importance of this scaffold in the development of new pharmaceutical agents (Wojcicka and Nowicka-Zuchowska, 2018).

Safety and Hazards

The safety information for 6-(Dimethylamino)pyridazine-3-carboxylic acid is available in its Material Safety Data Sheet (MSDS) . It’s important to handle this compound with care, following all safety precautions outlined in the MSDS.

properties

IUPAC Name

6-(dimethylamino)pyridazine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-10(2)6-4-3-5(7(11)12)8-9-6/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GERMDLFSDXDXAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C(C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701253005
Record name 6-(Dimethylamino)-3-pyridazinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701253005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1092297-91-0
Record name 6-(Dimethylamino)-3-pyridazinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092297-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Dimethylamino)-3-pyridazinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701253005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(dimethylamino)pyridazine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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